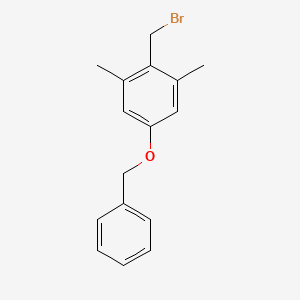
NIR-628
描述
NIR-628: is a complex organic compound with the molecular formula C34H28N2O4 and a molecular weight of 528.6 g/mol . This compound is characterized by its unique structure, which includes two aminopropoxy groups attached to a dibenzo[a,j]perylene-8,16-dione core. It is known for its applications in various scientific fields, including chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of NIR-628 typically involves the following steps:
Starting Materials: The synthesis begins with dibenzo[a,j]perylene-8,16-dione as the core structure.
Aminopropoxy Substitution: The dibenzo[a,j]perylene-8,16-dione undergoes a substitution reaction with 3-aminopropanol in the presence of a suitable catalyst to introduce the aminopropoxy groups at the 2 and 10 positions.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective substitution of the aminopropoxy groups.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
化学反应分析
Types of Reactions:
Oxidation: NIR-628 can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced under specific conditions to yield reduced forms with different properties.
Substitution: The aminopropoxy groups can participate in substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives.
科学研究应用
Chemistry:
In chemistry, NIR-628 is used as a building block for the synthesis of more complex organic molecules
Biology:
In biological research, this compound can be used as a fluorescent probe due to its intrinsic fluorescence properties. It is often employed in studies involving drug-carrier interactions and cellular imaging.
Medicine:
In the medical field, this compound has potential applications in drug delivery systems. Its ability to interact with biological molecules makes it a candidate for targeted drug delivery and diagnostic imaging.
Industry:
Industrially, this compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices. Its unique electronic properties make it suitable for use in electronic and optoelectronic applications.
作用机制
The mechanism of action of NIR-628 involves its interaction with specific molecular targets. The aminopropoxy groups allow the compound to form hydrogen bonds and other interactions with biological molecules, facilitating its role in drug delivery and imaging. The pathways involved may include cellular uptake mechanisms and intracellular targeting.
相似化合物的比较
2,10-Dihydroxydibenzo[a,j]perylene-8,16-dione: This compound differs by having hydroxyl groups instead of aminopropoxy groups.
Dibenzo[a,j]perylene-8,16-dione: The parent compound without any substituents.
2,10-Bis(3-methoxypropoxy)dibenzo[a,j]perylene-8,16-dione: Similar structure with methoxypropoxy groups instead of aminopropoxy groups.
Uniqueness:
NIR-628 is unique due to the presence of aminopropoxy groups, which enhance its reactivity and interaction with biological molecules. This makes it particularly valuable in applications requiring specific molecular interactions, such as drug delivery and fluorescent imaging.
属性
IUPAC Name |
6,19-bis(3-aminopropoxy)heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1,3(8),4,6,10,12,14(28),15(27),16(21),17,19,23,25-tridecaene-9,22-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28N2O4/c35-13-3-15-39-19-10-12-22-27(17-19)33(37)25-7-1-5-23-29-21-11-9-20(40-16-4-14-36)18-28(21)34(38)26-8-2-6-24(32(26)29)30(22)31(23)25/h1-2,5-12,17-18H,3-4,13-16,35-36H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYICBWZRQDSNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C4=C(C=C(C=C4)OCCCN)C(=O)C5=CC=CC(=C53)C6=C2C(=C1)C(=O)C7=C6C=CC(=C7)OCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440942 | |
| Record name | NIR-628 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243670-16-8 | |
| Record name | NIR-628 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NIR-628 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid](/img/structure/B1624328.png)
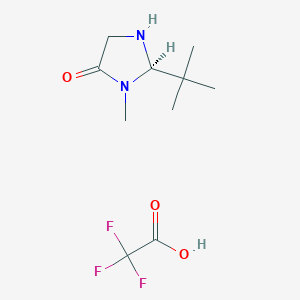
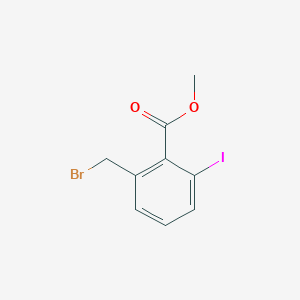
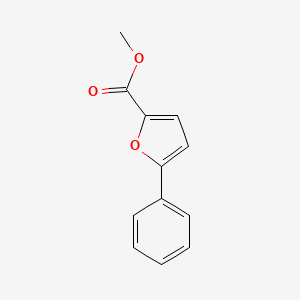
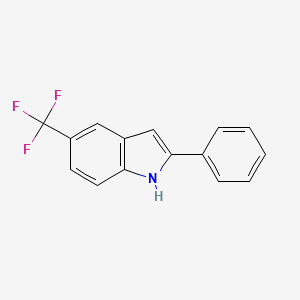

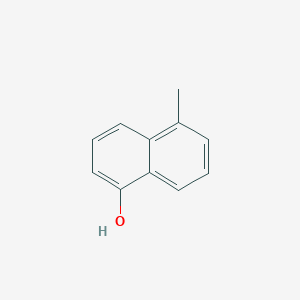
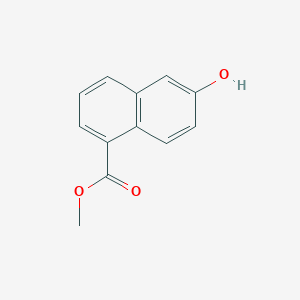
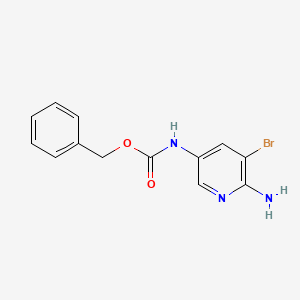

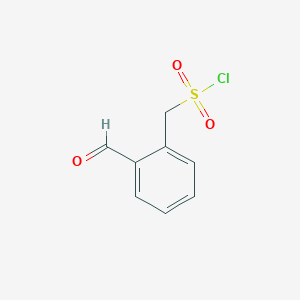
![Thiazolo[4,5-b]pyridine, 2-(methylthio)-](/img/structure/B1624348.png)
